molecular formula C9H7F3O B1356695 2-(2-(Trifluoromethyl)phenyl)acetaldehyde CAS No. 21235-63-2

2-(2-(Trifluoromethyl)phenyl)acetaldehyde

Cat. No.: B1356695
CAS No.: 21235-63-2
M. Wt: 188.15 g/mol
InChI Key: YJFBOFNEYFSKQC-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C9H7F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Trifluoromethyl)phenyl)acetaldehyde typically involves the introduction of a trifluoromethyl group to a phenylacetaldehyde precursor. One common method is the Friedel-Crafts acylation reaction, where trifluoroacetic anhydride is used as the trifluoromethylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Trifluoromethyl)phenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: 2-(2-(Trifluoromethyl)phenyl)acetic acid

    Reduction: 2-(2-(Trifluoromethyl)phenyl)ethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2-(Trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)acetaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity and function.

Comparison with Similar Compounds

  • 2-(3-(Trifluoromethyl)phenyl)acetaldehyde
  • 2-(4-(Trifluoromethyl)phenyl)acetaldehyde
  • 2-(2-Bromophenyl)acetaldehyde
  • 2-(3-Chlorophenyl)acetaldehyde

Comparison: 2-(2-(Trifluoromethyl)phenyl)acetaldehyde is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and physical properties. Compared to its isomers, such as 2-(3-(Trifluoromethyl)phenyl)acetaldehyde and 2-(4-(Trifluoromethyl)phenyl)acetaldehyde, the ortho position of the trifluoromethyl group in this compound can lead to different steric and electronic effects, impacting its behavior in chemical reactions and interactions with biological targets.

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFBOFNEYFSKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591179
Record name [2-(Trifluoromethyl)phenyl]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21235-63-2
Record name [2-(Trifluoromethyl)phenyl]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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